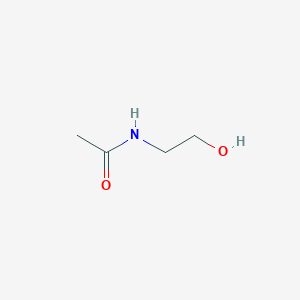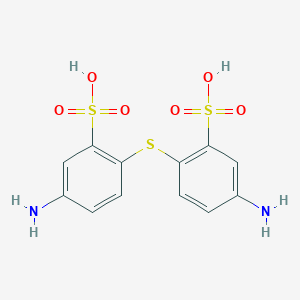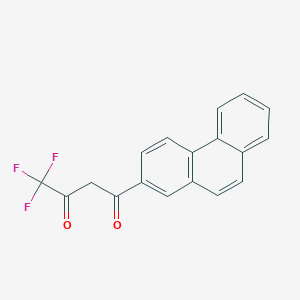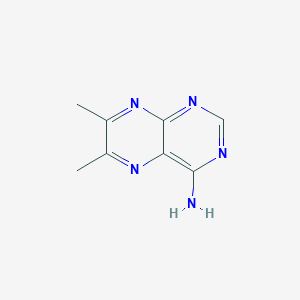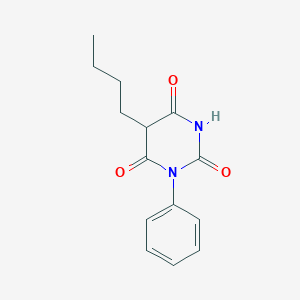
5-Butyl-1-phenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that is widely used as a sedative, hypnotic, and anticonvulsant medication. It was first synthesized in 1911 by Emil Fischer and Joseph von Mering and has since become one of the most commonly prescribed drugs in the world.
作用機序
Phenobarbital works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in neuronal excitability and helps to prevent seizures and promote relaxation.
生化学的および生理学的効果
Phenobarbital has a number of biochemical and physiological effects. It can cause drowsiness, sedation, and muscle relaxation. It can also lower blood pressure and slow down the heart rate. In addition, it can increase the activity of certain liver enzymes, which can affect the metabolism of other drugs.
実験室実験の利点と制限
Phenobarbital is a useful tool in laboratory experiments because of its ability to induce sedation and reduce neuronal excitability. It can be used to study the effects of GABAergic drugs on the brain and to investigate the mechanisms underlying seizures and epilepsy. However, its use is limited by its potential for side effects and by the fact that it can interact with other drugs and alter their metabolism.
将来の方向性
There are several areas of research that could benefit from further investigation into the effects of 5-Butyl-1-phenylbarbituric acidl. These include:
1. The development of new barbiturate drugs with fewer side effects and greater selectivity for specific GABA receptors.
2. The investigation of the long-term effects of 5-Butyl-1-phenylbarbituric acidl on brain function and behavior, particularly in children who are treated with the drug for epilepsy.
3. The use of 5-Butyl-1-phenylbarbituric acidl as a tool for studying the effects of GABAergic drugs on the brain in animal models of neurological disorders.
4. The investigation of the potential for 5-Butyl-1-phenylbarbituric acidl to be used as a treatment for other conditions, such as anxiety and insomnia.
5. The development of new formulations of 5-Butyl-1-phenylbarbituric acidl that can be administered more easily and with fewer side effects.
合成法
Phenobarbital can be synthesized from diethyl malonate, urea, and phenylacetaldehyde. The first step involves the reaction of diethyl malonate with phenylacetaldehyde to form a compound called phenylsuccinic acid. This is then treated with urea and heated to produce 5-Butyl-1-phenylbarbituric acidl.
科学的研究の応用
Phenobarbital has been extensively studied for its therapeutic effects on various neurological disorders, including epilepsy, anxiety, and insomnia. It is often used as a second-line treatment for epilepsy in patients who do not respond to other medications. In addition, it has been shown to have anticonvulsant properties that make it useful for treating seizures in both humans and animals.
特性
CAS番号 |
18160-14-0 |
|---|---|
製品名 |
5-Butyl-1-phenylbarbituric acid |
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
5-butyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |
InChIキー |
FUSQPEGOVZRRBP-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
正規SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
その他のCAS番号 |
18160-14-0 |
同義語 |
5-Butyl-1-phenylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



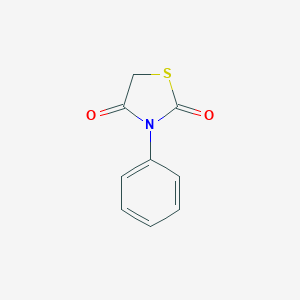
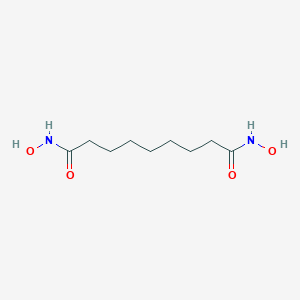
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
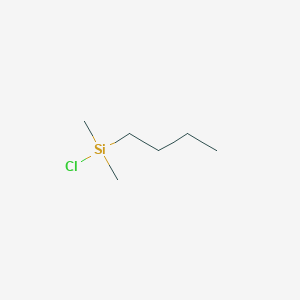
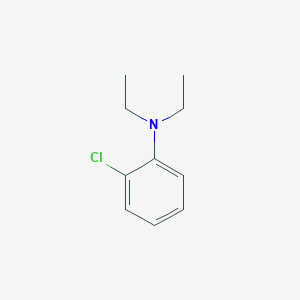
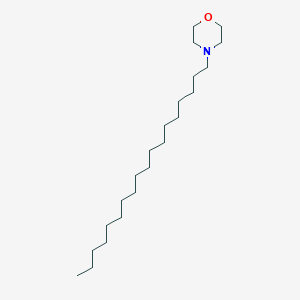
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
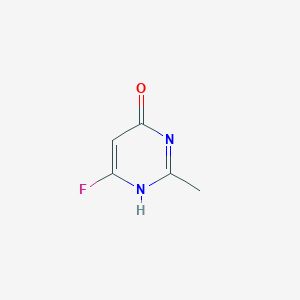
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
